2-(Benzenesulfonyl)-4,4-dimethylcyclopentan-1-one
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Overview
Description
2-(Benzenesulfonyl)-4,4-dimethylcyclopentan-1-one is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a benzenesulfonyl group attached to a cyclopentanone ring with two methyl groups at the 4-position. The compound’s distinct structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-4,4-dimethylcyclopentan-1-one typically involves the reaction of benzenesulfonyl chloride with 4,4-dimethylcyclopentanone in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the cyclopentanone moiety. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-4,4-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-4,4-dimethylcyclopentan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a precursor for other sulfone derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-4,4-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality but lacks the cyclopentanone ring.
Benzenesulfonyl chloride: A reactive sulfonyl chloride derivative used in similar synthetic applications.
4,4-Dimethylcyclopentanone: The cyclopentanone precursor used in the synthesis of 2-(Benzenesulfonyl)-4,4-dimethylcyclopentan-1-one.
Uniqueness
This compound is unique due to its combined structural features of a benzenesulfonyl group and a cyclopentanone ring with two methyl groups. This unique structure imparts specific reactivity and properties that are not observed in simpler sulfonyl compounds or cyclopentanone derivatives.
Properties
CAS No. |
113459-61-3 |
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Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O3S/c1-13(2)8-11(14)12(9-13)17(15,16)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
RJJXCYCDRRUEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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